molecular formula C36H55NO2 B14462818 Stigmast-5-en-3-yl phenylcarbamate CAS No. 67978-97-6

Stigmast-5-en-3-yl phenylcarbamate

Cat. No.: B14462818
CAS No.: 67978-97-6
M. Wt: 533.8 g/mol
InChI Key: CVLUIVVMOADGAB-UHFFFAOYSA-N
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Description

Stigmast-5-en-3-yl phenylcarbamate is a synthetic compound derived from stigmast-5-en-3-ol, a naturally occurring sterol. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stigmast-5-en-3-yl phenylcarbamate typically involves the reaction of stigmast-5-en-3-ol with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The process can be summarized as follows:

    Starting Material: Stigmast-5-en-3-ol

    Reagent: Phenyl isocyanate

    Catalyst: Often a base such as triethylamine

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran

    Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Stigmast-5-en-3-yl phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenylcarbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Stigmast-5-en-3-yl phenylcarbamate has several scientific research applications:

    Chemistry: It is used as a model compound to study sterol derivatives and their reactivity.

    Biology: The compound’s interaction with biological membranes and proteins is of interest for understanding cellular processes.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It may be used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of stigmast-5-en-3-yl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbamate group can form hydrogen bonds or hydrophobic interactions with these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Stigmast-5-en-3-yl acetate
  • Stigmast-5-en-3-yl formate
  • Stigmast-5,22-dien-3-yl phenylcarbamate

Uniqueness

Stigmast-5-en-3-yl phenylcarbamate is unique due to its specific phenylcarbamate group, which imparts distinct chemical and biological properties

Properties

CAS No.

67978-97-6

Molecular Formula

C36H55NO2

Molecular Weight

533.8 g/mol

IUPAC Name

[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-phenylcarbamate

InChI

InChI=1S/C36H55NO2/c1-7-26(24(2)3)14-13-25(4)31-17-18-32-30-16-15-27-23-29(39-34(38)37-28-11-9-8-10-12-28)19-21-35(27,5)33(30)20-22-36(31,32)6/h8-12,15,24-26,29-33H,7,13-14,16-23H2,1-6H3,(H,37,38)

InChI Key

CVLUIVVMOADGAB-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NC5=CC=CC=C5)C)C)C(C)C

Origin of Product

United States

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